4-Chlorocinnoline hydrochloride

説明

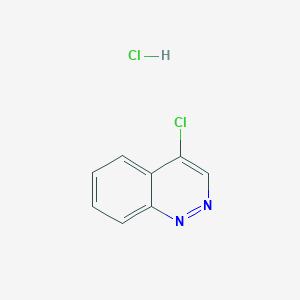

Structure

3D Structure of Parent

特性

IUPAC Name |

4-chlorocinnoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2.ClH/c9-7-5-10-11-8-4-2-1-3-6(7)8;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIAIDPYXXYMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949836-94-5 | |

| Record name | Cinnoline, 4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949836-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 4 Chlorocinnoline Hydrochloride and Its Structural Analogues

Established Synthetic Pathways to 4-Chlorocinnoline (B183215) Hydrochloride

The synthesis of 4-chlorocinnoline hydrochloride has been approached through several established chemical transformations. These methods primarily involve the conversion of cinnolin-4(1H)-one precursors and direct halogenation of the cinnoline (B1195905) nucleus.

Transformations from Cinnolin-4(1H)-one Precursors

A prevalent and effective method for the synthesis of 4-chlorocinnoline is the transformation of its corresponding hydroxyl precursor, cinnolin-4(1H)-one. This conversion is typically achieved through the use of a chlorinating agent, with phosphoryl chloride (POCl₃) being a common and effective choice. The reaction of a substituted quinolone with POCl₃ to yield the corresponding 4-chloro quinoline (B57606) is a well-documented analogous transformation researchgate.net. The mechanism for the chlorination of 4-quinazolones, a similar heterocyclic system, using POCl₃ has been studied in detail and is believed to proceed through the formation of a phosphate (B84403) intermediate, which is subsequently displaced by a chloride ion researchgate.net. This method is also applicable to cinnoline derivatives, where a substituted 1,4-dihydro-4-oxocinnoline can be converted to the 4-chlorocinnoline derivative using phosphoryl chloride.

Another established route involves the reaction of a hydroxy-quinoline derivative with phosphorus oxychloride to form the chloro-quinoline google.com. This highlights the general utility of this approach for related heterocyclic systems. The general reaction scheme for the conversion of cinnolin-4(1H)-one to 4-chlorocinnoline using a chlorinating agent like POCl₃ is depicted below. The hydrochloride salt can then be readily formed by treatment with hydrochloric acid.

| Precursor | Reagent | Product |

|---|---|---|

| Cinnolin-4(1H)-one | Phosphoryl chloride (POCl₃) | 4-Chlorocinnoline |

Halogenation Strategies for Cinnoline Nuclei

Direct halogenation of the cinnoline ring system presents an alternative, though potentially less selective, route to 4-chlorocinnoline. Electrophilic halogenation of benzo[c]cinnoline (B3424390), an isomer of cinnoline, with bromine and chlorine has been shown to yield a mixture of halogenated products, indicating that direct halogenation of the core structure is feasible rsc.org.

A more direct synthesis of 4-chlorocinnoline has been observed during the diazotization of 2-aminotolane in the presence of hydrochloric acid, which can yield 4-chlorocinnoline as a direct product of the cyclization reaction researchgate.net. This suggests that the chloride ion can act as a nucleophile during the formation of the cinnoline ring. However, controlling the regioselectivity of direct halogenation on an unsubstituted cinnoline to favor the 4-position can be challenging and may lead to a mixture of isomers.

Contemporary Approaches in Cinnoline Synthesis Relevant to Halogenated Derivatives

Modern synthetic organic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as powerful tools for the construction of complex molecules. 4-Chlorocinnoline is an excellent substrate for such reactions, allowing for the introduction of a wide variety of substituents at the 4-position.

Metal-Catalyzed Coupling Reactions Utilizing 4-Chlorocinnoline as a Substrate

The chlorine atom at the C4 position of the cinnoline ring is susceptible to displacement and participates readily in palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted cinnoline derivatives tcichemicals.comwiley-vch.deprinceton.edubates.edunih.gov.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for the formation of C(sp²)-C(sp) bonds. libretexts.orgorganic-chemistry.orgwikipedia.org 4-Chlorocinnoline can serve as the aryl halide component in this reaction, enabling the introduction of various alkynyl groups at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.orgwikipedia.org The Sonogashira coupling of 4-chloroquinazolines, a structurally similar heterocycle, has been successfully demonstrated, providing strong precedent for its application to 4-chlorocinnoline researchgate.net. The general conditions for a Sonogashira coupling reaction involving an aryl chloride are presented in the table below.

| Reaction Component | Example |

|---|---|

| Aryl Halide | 4-Chlorocinnoline |

| Alkyne | Phenylacetylene |

| Palladium Catalyst | Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (Et₃N) |

| Solvent | THF or DMF |

The Suzuki coupling reaction is another cornerstone of modern synthetic chemistry, involving the palladium-catalyzed cross-coupling of an organoboron compound with an aryl or vinyl halide or triflate. organic-chemistry.orgharvard.edu This reaction is particularly valuable for creating biaryl linkages. 4-Chlorocinnoline can be effectively utilized as the halide partner in Suzuki couplings to introduce a variety of aryl and heteroaryl substituents at the 4-position. The Suzuki coupling of 4-chloroquinolines has been well-established, demonstrating the utility of this reaction for analogous heterocyclic systems. nih.govnih.gov The reaction typically employs a palladium catalyst, a base, and a suitable solvent system. A summary of typical Suzuki coupling reaction components is provided below.

| Reaction Component | Example |

|---|---|

| Aryl Halide | 4-Chlorocinnoline |

| Organoboron Reagent | Phenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ or K₂CO₃ |

| Solvent | Toluene/Water or Dioxane/Water |

C-H Functionalization Strategies in Cinnoline Chemistry

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org In the realm of cinnoline chemistry, C–H functionalization provides a direct pathway to introduce complexity and build upon the core cinnoline scaffold. Transition-metal catalysis, particularly with rhodium and palladium, has been instrumental in advancing these methodologies. rsc.orgacs.org

Rhodium-catalyzed C–H activation has been successfully employed for the synthesis of complex fused cinnoline systems. For instance, the dehydrogenative C–H/N–H functionalization between N-phenyl phthalazine (B143731) or N-phenyl indazole and various alkynes, catalyzed by a rhodium complex, yields phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines, respectively. rsc.orgrsc.org This method is noted for its tolerance of a wide range of functional groups, excellent regioselectivity, and the ability to be performed under aerobic conditions. rsc.org The advantages of such metal-catalyzed C-H activation include the avoidance of prior C-H bond activation, leading to environmentally friendly and step-economical synthetic routes. rsc.org

Palladium catalysis has also been pivotal in the C–H functionalization of cinnoline precursors. A notable strategy involves the ortho-arylation of arylhydrazine dicarboxylates with aryl iodides, followed by an oxidative N-arylation to construct benzo[c]cinnoline derivatives. acs.org This sequential C–C and C–N bond formation via C–H activation provides a novel route to diverse benzo[c]cinnoline libraries. acs.org

While these methods showcase the power of C–H activation in building complex polycyclic structures containing the cinnoline motif, the direct C–H chlorination at the C4 position of a pre-formed cinnoline ring is less commonly reported. The electronic properties of the cinnoline ring system, with its two adjacent nitrogen atoms, influence the reactivity and selectivity of C–H functionalization reactions, making regioselective substitution a significant challenge.

Table 1: Examples of C-H Functionalization in Cinnoline Synthesis

| Catalyst/Reagent | Substrates | Product Type | Key Features |

| Rh(III) complex | N-phenyl phthalazine/indazole, alkynes | Phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines | Dehydrogenative C–H/N–H functionalization, high regioselectivity, functional group tolerance. rsc.orgrsc.org |

| Pd(OAc)₂/AgOAc | 1-arylhydrazine-1,2-dicarboxylate, aryl iodide | Benzo[c]cinnolines | Sequential C-C and C-N bond formation, substrate-directed oxidative functionalization. acs.org |

| Cu-catalyst | N-methyl-N-phenylhydrazones | Cinnolines | Aerobic intramolecular dehydrogenative cyclization. nih.govrsc.org |

This table summarizes selected modern C-H functionalization methods used to construct various cinnoline-containing ring systems.

Cyclization Reactions for Cinnoline Ring Formation (e.g., Diazotization-Induced Cyclizations)

The formation of the cinnoline ring itself is a critical step, and various cyclization strategies have been developed to achieve this. These methods often start from appropriately substituted benzene (B151609) derivatives and construct the nitrogen-containing heterocyclic ring.

Diazotization-Induced Cyclizations: This class of reactions is a cornerstone of cinnoline synthesis. The general principle involves the diazotization of an ortho-substituted aniline (B41778), where the ortho-substituent contains a reactive site capable of intramolecularly attacking the newly formed diazonium salt to close the ring.

The Richter Cinnoline Synthesis: The classical Richter synthesis involves the diazotization of an o-alkynylaniline. The resulting diazonium salt undergoes spontaneous cyclization. researchgate.net The nucleophile that attacks during the cyclization (e.g., water or a halide ion from the acid used) determines the substituent at the 4-position. researchgate.net For instance, using hydrochloric acid can lead to the formation of a 4-chlorocinnoline. wikipedia.org

The Widman-Stoermer and Borsche Syntheses: These related methods involve the cyclization of diazotized o-amino-α-aryl-vinyl compounds. The Borsche cinnoline synthesis is another classical method for ring formation. wikipedia.org A more versatile approach involves the diazotization of o-aminoacetophenones, which cyclize to form 4-hydroxycinnolines. researchgate.net The reaction is believed to proceed through the enol form of the ketone and is facilitated by electron-withdrawing groups on the aromatic ring. researchgate.net

Other Cyclization Strategies:

Intramolecular Redox Cyclization: A transition-metal-free approach involves the reaction of a 2-nitrobenzyl alcohol with a benzylamine. The reaction proceeds through the in-situ formation of a 2-nitrosobenzaldehyde intermediate, which then condenses with the amine, isomerizes, and cyclizes to form the cinnoline ring. nih.gov This method offers an alternative to metal-catalyzed processes. nih.govrsc.org

Cyclization of Arylhydrazones: Arylhydrazones of α-halocarbonyl compounds can undergo intramolecular Friedel-Crafts-type alkylation to yield 1,4-dihydrocinnolines. tsijournals.com For example, the phenylhydrazone of phenacyl bromide can be cyclized to 3-phenyl-1,4-dihydrocinnoline. tsijournals.com Subsequent oxidation would lead to the aromatic cinnoline.

These cyclization reactions provide the fundamental framework of the cinnoline ring, which can then be further functionalized. For the synthesis of this compound, a diazotization-induced cyclization that directly installs the chlorine atom or produces an intermediate like 4-hydroxycinnoline (which can later be converted to the chloride) is a key strategic consideration.

Table 2: Overview of Key Cinnoline Ring Formation Reactions

| Reaction Name/Type | Starting Materials | Key Intermediate/Step | Product |

| Richter Synthesis | o-Alkynylaniline | Diazotization, intramolecular cyclization | 4-Halocinnoline or 4-Cinnolinone researchgate.net |

| Widman-Stoermer/Borsche | o-Amino-α-aryl-vinyl compounds / o-Aminoacetophenones | Diazotization, cyclization of diazonium salt | Cinnolines / 4-Hydroxycinnolines wikipedia.orgresearchgate.net |

| Intramolecular Redox Cyclization | 2-Nitrobenzyl alcohol, Benzylamine | Formation of 2-nitrosobenzaldehyde intermediate | Substituted Cinnolines nih.gov |

| Arylhydrazone Cyclization | Arylhydrazone of α-halocarbonyl compound | Intramolecular Friedel-Crafts alkylation | 1,4-Dihydrocinnolines tsijournals.com |

This table highlights prominent methods for constructing the core cinnoline ring system.

Nucleophilic Substitution Reactions in the Cinnoline System

Nucleophilic substitution is a fundamental reaction for modifying the cinnoline ring, particularly for introducing substituents at the 4-position. The cinnoline ring is generally electron-deficient, which facilitates nucleophilic attack, especially at the positions alpha (C4) and gamma (C6) to the ring nitrogens. The presence of a good leaving group, such as a halide, at the C4 position makes it a prime site for substitution.

The synthesis of 4-chlorocinnoline often proceeds via an intermediate such as 4-hydroxycinnoline or a related precursor. The conversion of a hydroxyl group at C4 to a chloro group is a classic example of a nucleophilic substitution reaction. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The protonated nitrogen in the cinnoline ring activates the C4 position towards substitution.

Once 4-chlorocinnoline is formed, the chlorine atom itself serves as an excellent leaving group, allowing for the introduction of a wide array of nucleophiles to generate diverse 4-substituted cinnoline derivatives. This includes:

Amination: Reaction with primary or secondary amines to form 4-aminocinnolines.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to produce 4-alkoxy or 4-aryloxycinnolines.

Thiolation: Reaction with thiols or thiolates to yield 4-thioether derivatives.

The reactivity of the 4-position in nucleophilic aromatic substitution (SNAr) is a well-established principle in related heterocyclic systems like quinazolines and quinolines, where the chlorine at an analogous position is readily displaced by various nucleophiles. mdpi.com The regioselectivity for substitution at the 4-position over other positions is generally high due to the electronic influence of the adjacent ring nitrogen. mdpi.com

Stereoselective and Regioselective Synthesis Considerations for 4-Chlorocinnoline and its Derivatives

Regioselectivity: In the synthesis of 4-chlorocinnoline, regioselectivity is a paramount concern. The "regio" of regioselectivity refers to the specific position on the molecule where a reaction occurs.

During Ring Formation: In diazotization-cyclization reactions like the Richter synthesis, the regiochemistry of the final product is dictated by the substitution pattern of the starting aniline precursor. The position of the alkyne or other reactive group relative to the amino group determines the fusion of the newly formed pyridazine (B1198779) ring to the benzene ring. researchgate.net

During Functionalization: When introducing the chlorine atom, regioselectivity is key. If starting from an unsubstituted cinnoline, direct chlorination would likely yield a mixture of products. Therefore, a more controlled, regioselective approach is preferred. This is often achieved by synthesizing a 4-hydroxycinnoline intermediate first, for instance via the Borsche-Herbert method from an o-aminoacetophenone. researchgate.net The hydroxyl group at the C4 position then directs the subsequent chlorination specifically to that site using reagents like POCl₃. This two-step process ensures that the chlorine is installed exclusively at the desired C4 position. Similarly, in nucleophilic substitution reactions on a pre-formed 4-chlorocinnoline, the inherent electronic properties of the ring strongly favor substitution at the C4 position, leading to high regioselectivity. mdpi.com

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. For the parent compound, this compound, which is a planar aromatic molecule, there are no stereocenters, and thus stereoselectivity is not a consideration in its direct synthesis.

However, stereoselectivity becomes critically important when synthesizing derivatives of 4-chlorocinnoline where chiral centers are introduced. This is relevant in the following contexts:

Synthesis of Derivatives with Chiral Side Chains: If a chiral nucleophile is used to displace the chlorine atom from 4-chlorocinnoline, the resulting product will be chiral. If the nucleophile is a racemate, a racemic product will be formed. To obtain a single enantiomer, one would need to start with an enantiomerically pure nucleophile or employ a chiral separation technique after the reaction.

Reactions on Side Chains: If a derivative of 4-chlorocinnoline has a side chain that undergoes a reaction creating a new stereocenter, the stereoselectivity of that reaction (i.e., whether it produces a single diastereomer or enantiomer preferentially) would need to be controlled. This can be achieved using chiral catalysts or auxiliaries.

Synthesis of Dihydrocinnoline Derivatives: If the aromatic cinnoline ring is reduced to a dihydrocinnoline, stereocenters can be created at positions C3 and C4. The stereochemical outcome of such a reduction (i.e., whether the substituents on the new stereocenters are cis or trans to each other) would depend on the reducing agent and reaction conditions used. Stereoselective hydrogenation methods, for example using specific catalysts, can be employed to control this outcome. elsevierpure.com

Chemical Transformations and Reactivity Studies of 4 Chlorocinnoline Hydrochloride

Nucleophilic Aromatic Substitution Reactions of the Chlorine Moiety

The chlorine atom at the 4-position of the cinnoline (B1195905) ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comwikipedia.org This is a two-step process involving the initial attack of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the departure of the chloride leaving group to restore aromaticity. wikipedia.orglibretexts.org The rate of these reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The substitution of the chlorine atom in 4-chlorocinnoline (B183215) derivatives with oxygen-based nucleophiles, such as water, alcohols, and phenols, is a common transformation. wizeprep.combartleby.com These reactions are often catalyzed by either acid or base. libretexts.org In the presence of an alcohol, a hemiacetal is initially formed, which can then react further to yield an acetal. libretexts.org The reaction with water leads to the formation of a hydrate. libretexts.org The general mechanism involves the nucleophilic attack of the oxygen atom on the carbon bearing the chlorine, followed by the elimination of the chloride ion. bartleby.com

Hydrolysis: The reaction with water or hydroxide (B78521) ions yields the corresponding 4-hydroxycinnoline. This reaction can be influenced by the pH of the medium.

Alcoholysis: The reaction with alcohols in the presence of a base leads to the formation of 4-alkoxycinnolines. The choice of alcohol and reaction conditions can be varied to synthesize a range of alkoxy derivatives. bartleby.com

Phenolysis: Similarly, reaction with phenols affords 4-phenoxycinnoline (B268022) derivatives.

These reactions are synthetically useful for introducing oxygen-containing functional groups onto the cinnoline scaffold, which can then be further modified.

Nitrogen-based nucleophiles, such as ammonia, primary and secondary amines, and hydrazines, readily displace the chlorine atom in 4-chlorocinnoline hydrochloride. libretexts.orgwizeprep.com These reactions typically proceed under milder conditions compared to those with oxygen nucleophiles due to the generally higher nucleophilicity of nitrogen compounds. The reaction with primary amines yields secondary amines, while secondary amines produce tertiary amines. libretexts.org With hydrazine (B178648), the corresponding 4-hydrazinocinnoline is formed, which is a key intermediate for the synthesis of various heterocyclic systems. mdpi.com

The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon at position 4 of the cinnoline ring, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent elimination of the chloride ion results in the formation of the substituted product. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Product |

| Ammonia | 4-Aminocinnoline |

| Primary Amine (e.g., Methylamine) | 4-(Methylamino)cinnoline |

| Secondary Amine (e.g., Dimethylamine) | 4-(Dimethylamino)cinnoline |

| Hydrazine | 4-Hydrazinocinnoline |

This table provides illustrative examples and is not an exhaustive list.

Functionalized cinnoline derivatives, obtained from nucleophilic substitution reactions, can undergo various rearrangement reactions. One notable example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. wikipedia.org In this rearrangement, a suitable functional group on the substituent at the 4-position can displace the cinnoline ring from its point of attachment, leading to a new heterocyclic system. The Bamberger rearrangement, where N-phenylhydroxylamines rearrange to 4-aminophenols with water as the nucleophile, is another example of rearrangements that can occur with appropriately substituted derivatives. wikipedia.org The specific rearrangement pathway is highly dependent on the nature of the substituent and the reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Cinnoline Ring System

Electrophilic aromatic substitution (EAS) reactions involve the substitution of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The cinnoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. However, under forcing conditions, reactions such as nitration and halogenation can occur. masterorganicchemistry.comlibretexts.org The position of substitution is directed by the existing substituents on the ring. For 4-chlorocinnoline, the incoming electrophile is expected to substitute at positions on the benzene (B151609) ring portion of the molecule. The presence of the chlorine atom and the nitrogen atoms will influence the regioselectivity of the reaction. For instance, nitration is a common EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring. masterorganicchemistry.com Halogenation, such as chlorination or bromination, requires a Lewis acid catalyst to activate the halogen. masterorganicchemistry.comyoutube.com

Free Radical Mediated Reactions in 4-Chlorocinnoline Chemistry

Free radical reactions involve species with unpaired electrons and proceed through a chain mechanism consisting of initiation, propagation, and termination steps. youtube.commasterorganicchemistry.comwikipedia.org While less common than nucleophilic substitution for 4-chlorocinnoline, free radical reactions can be initiated by UV light or radical initiators. wikipedia.org For example, free-radical halogenation can lead to the substitution of hydrogen atoms on the alkyl side chains, if present, or potentially on the aromatic ring under specific conditions. wikipedia.org These reactions are often less selective than their ionic counterparts, leading to a mixture of products. libretexts.org

Table 2: Steps in a Free Radical Reaction

| Step | Description |

| Initiation | Formation of radicals from non-radical species, often induced by heat or light. youtube.com |

| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. khanacademy.org |

| Termination | Two radicals combine to form a non-radical species, ending the chain reaction. khanacademy.org |

Examination of Reaction Mechanisms and Intermediates

The study of reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. youtube.comyoutube.com For the reactions of this compound, understanding the intermediates formed during the reaction is crucial. numberanalytics.comtaylorandfrancis.comyoutube.com

In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex, a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. libretexts.org The stability of this intermediate influences the reaction rate.

In electrophilic aromatic substitution, the intermediate is a carbocation known as a sigma complex or arenium ion, where the electrophile has attached to the ring, and the positive charge is delocalized over the remaining carbon atoms. youtube.com

The identification and characterization of these transient species can be achieved through various experimental and computational methods. nih.govpressbooks.pub Trapping experiments, for example, can provide evidence for the existence of specific intermediates. nih.gov Computational studies can model the energy profiles of reaction pathways and the structures of transition states and intermediates. nih.gov

Reaction intermediates are transient species that are formed during a chemical reaction and are neither the initial reactants nor the final products. taylorandfrancis.comyoutube.compressbooks.pub They are typically highly reactive and have short lifetimes. taylorandfrancis.com Common types of reaction intermediates include carbocations, carbanions, and free radicals. numberanalytics.com

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Chlorocinnoline Hydrochloride and Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of 4-chlorocinnoline (B183215) hydrochloride and its derivatives through fragmentation analysis. In mass spectrometry, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak provides the molecular weight of the compound. For 4-chlorocinnoline hydrochloride, the molecular weight is 193.06 g/mol .

The fragmentation pattern, which results from the cleavage of the molecular ion into smaller charged fragments, offers a fingerprint of the molecule's structure. For aromatic and heterocyclic compounds like cinnoline (B1195905) derivatives, the fragmentation patterns can be complex. The presence of a nitrogen atom in the heterocyclic ring influences the fragmentation, often resulting in an odd-numbered molecular ion peak according to the nitrogen rule. libretexts.orgslideshare.net

Common fragmentation pathways for similar heterocyclic compounds involve the loss of small neutral molecules. For instance, in related quinoline (B57606) compounds, fragmentation can occur through the loss of substituents or cleavage of the heterocyclic ring. nist.govnih.gov In the case of 4-chlorocinnoline, characteristic fragments would likely arise from the loss of the chlorine atom or cleavage of the cinnoline ring system. The presence of the hydrochloride salt would also be evident in the mass spectrum.

Table 1: Illustrative Fragmentation Data for Related Chloro-Substituted Heterocyclic Compounds

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Interpretation of Fragments |

| 4-Chloroquinoline | 163 | 128 | Loss of Cl |

| 101 | Loss of HCN from [M-Cl]+ | ||

| 2-Chloropyridine | 113 | 78 | Loss of Cl |

| 51 | Loss of HCN from [M-Cl]+ |

This table is illustrative and based on general fragmentation patterns of similar compounds. Actual fragmentation of this compound may vary.

Advanced techniques such as tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific fragment ion and subjecting it to further fragmentation. researchgate.net This method is particularly useful for distinguishing between isomers and identifying the precise location of substituents on the cinnoline ring.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The cinnoline ring system, being an aromatic heterocycle, exhibits characteristic UV-Vis absorption bands. The electronic spectra of cinnoline and its derivatives are influenced by the nature and position of substituents on the ring. ijper.org For instance, the introduction of a chlorine atom at the 4-position in this compound is expected to cause a shift in the absorption maxima compared to the parent cinnoline molecule.

In a study on chlorpromazine (B137089) hydrochloride, a different heterocyclic compound, the formation of a colored complex resulted in a characteristic absorption band at 533 nm. While not directly analogous, this illustrates how modifications and interactions of heterocyclic compounds can be monitored using UV-Vis spectroscopy. Similarly, studies on tetracycline (B611298) hydrochloride have utilized UV-Vis spectroscopy to determine its concentration and study its reactions. researchgate.net

The UV-Vis spectrum of a related compound, 4-chlorophenol, shows characteristic absorption bands at 225 nm and 280 nm in an aqueous solution. researchgate.net It is anticipated that this compound would also display distinct absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The solvent used can also influence the position and intensity of these absorption bands.

Table 2: Expected UV-Vis Absorption Data for Cinnoline and a Related Chloro-Substituted Compound

| Compound | Solvent | λmax (nm) | Type of Transition |

| Cinnoline | Ethanol | ~220, ~275, ~310, ~390 | π→π, n→π |

| 4-Chlorophenol | Water | 225, 280 | π→π* |

This table provides expected values based on the parent heterocycle and a related chloro-substituted compound. The actual absorption maxima for this compound may differ.

Advanced Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. openaccesspub.org XPS is particularly valuable for characterizing the surface of materials, including thin films and modified surfaces. researchgate.net

For this compound, XPS can provide detailed information about the nitrogen and chlorine environments. The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its chemical environment.

In the context of nitrogen-containing heterocyclic compounds, XPS can distinguish between different nitrogen species, such as pyridinic, pyrrolic, and graphitic nitrogen, based on their distinct N 1s binding energies. researchgate.netnih.gov For this compound, the two nitrogen atoms in the cinnoline ring are in different chemical environments and would be expected to show distinct binding energies in the N 1s spectrum. The binding energy values for nitrogen in organic compounds can overlap, making interpretation challenging without reference data. xpsfitting.com

Similarly, the Cl 2p spectrum would confirm the presence of chlorine and its chemical state. The binding energy of the Cl 2p core level can provide information about the covalent bond between chlorine and the carbon atom of the cinnoline ring.

Table 3: Typical Binding Energy Ranges for Nitrogen and Chlorine in Organic Compounds

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Nitrogen | N 1s | Pyridinic N | ~398.7 |

| Pyrrolic N | ~400.3 | ||

| Quaternary N | ~401.5 | ||

| Chlorine | Cl 2p | C-Cl | ~200-201 |

This table provides general binding energy ranges and can vary depending on the specific molecular structure and instrument calibration.

Computational Chemistry and Theoretical Investigations of 4 Chlorocinnoline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic behavior and stability of molecular systems. For 4-Chlorocinnoline (B183215) hydrochloride, both Density Functional Theory (DFT) and ab initio methods are employed to model its properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. uni-muenchen.de It has proven to be a highly effective approach for determining the kinetic and thermodynamic stability of compounds, calculating structural parameters, and evaluating optical and electronic properties. researchgate.net For derivatives of nitrogen-containing heterocycles like quinoline (B57606) and cinnoline (B1195905), DFT calculations, often using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are employed to optimize molecular geometries and predict vibrational frequencies, electronic transitions, and various reactivity descriptors. ijcce.ac.irnih.gov

In the context of 4-Chlorocinnoline hydrochloride, DFT would be applied to calculate its ground state geometry, predict its infrared (IR) and UV-Vis spectra, and analyze its electronic properties. researchgate.net These calculations are crucial for understanding how the molecule's electron density is distributed and how it might interact with other molecules, providing a theoretical foundation for its reactivity. nih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is key to predicting a molecule's behavior. Computational methods provide detailed insights into these aspects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. ijnc.ir The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netijnc.ir

For 4-substituted cinnolines, ab initio calculations have been performed to determine the energies of these frontier orbitals. ijnc.iravogadro.cc The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The distribution and energy of these orbitals are influenced by the nature of the substituent at the 4-position of the cinnoline ring. ijnc.ir

| Property | Cinnoline | 4-Chlorocinnoline |

| HOMO Energy (eV) | -9.048 | -9.225 |

| LUMO Energy (eV) | 1.879 | 1.306 |

| HOMO-LUMO Gap (ΔE) (eV) | 10.927 | 10.531 |

| Table 1: Calculated Frontier Molecular Orbital energies for Cinnoline and 4-Chlorocinnoline using the HF/6-311G(d,p) method in the gas phase. Data sourced from Rezvan, 2022. ijnc.iravogadro.cc |

The data indicates that the presence of the chlorine atom at the 4-position lowers the energy of both the HOMO and LUMO orbitals and slightly decreases the HOMO-LUMO energy gap compared to the parent cinnoline molecule. ijnc.ir

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized, Lewis-like picture of bonding within a molecule. researchgate.netwarwick.ac.uk It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with electron delocalization. researchgate.net This analysis is instrumental in understanding hyperconjugative interactions and charge transfer within the molecule. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of different electrostatic potential, typically using a color scale where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles). researchgate.net50webs.com

For this compound, the MEP map would show the most negative potential localized around the nitrogen atoms of the cinnoline ring, indicating these are the primary sites for protonation and electrophilic attack. researchgate.netresearchgate.net The chlorine atom, due to its electronegativity, would also influence the potential map, creating a region of negative potential around it. The hydrogen atoms of the aromatic ring would exhibit positive potential. 50webs.com This visualization is crucial for understanding intermolecular interactions and the molecule's chemical behavior. avogadro.cc

Reactivity and Selectivity Prediction through Computational Methods

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound, offering insights that complement and guide experimental work. By modeling the electronic structure, these methods can identify the most probable sites for chemical reactions.

Fukui Functions for Active Site Determination

Named after Nobel laureate Kenichi Fukui, the Fukui function is a key concept in Density Functional Theory (DFT) used to describe chemical reactivity. wikipedia.org It quantifies how the electron density at any point in a molecule changes with a small variation in the total number of electrons. wikipedia.org This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attacks.

The Fukui function helps identify reactive centers by highlighting areas where the electron density is most susceptible to change. nih.gov

For an electrophilic attack (reaction with an electron-seeking species), the most reactive site is where the Fukui function f- is highest. This function is calculated based on the removal of an electron.

For a nucleophilic attack (reaction with a nucleus-seeking species, which donates electrons), the most reactive site corresponds to the highest value of the Fukui function f+, calculated from the addition of an electron. nih.govscm.com

For a radical attack , a third function, f0, is used.

Localized Reactivity Descriptors (e.g., ALIE, ELF, LOL, RDG)

Beyond Fukui functions, a suite of other computational tools, known as localized reactivity descriptors, provides a more nuanced understanding of chemical bonding and reactivity. These methods visualize and quantify electron localization and interactions within a molecule.

Average Local Ionization Energy (ALIE): The ALIE surface indicates the regions where an electron is most easily removed. Lower ALIE values correspond to the most reactive sites for electrophilic attack.

Electron Localization Function (ELF): ELF is a topological analysis that maps the localization of electrons. researchgate.net It helps to distinguish core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where high values (typically > 0.8) indicate highly localized electrons, such as those in strong covalent bonds or lone pairs, while lower values suggest more delocalized electronic regions. researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, LOL provides insights into electron localization, with its color-coded maps clearly indicating bonding orbitals. researchgate.net It is particularly useful for visualizing areas of high kinetic energy density, which are characteristic of shared electrons in covalent bonds.

Reduced Density Gradient (RDG): The RDG method is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. It plots the reduced density gradient against the electron density, revealing weak interactions that are crucial for understanding molecular conformation and intermolecular associations.

These topological methods are instrumental in clarifying the strength and nature of chemical bonds and non-covalent interactions within a molecule, providing a comprehensive picture of its stability and reactivity. researchgate.net

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are crucial for modern technologies like laser frequency conversion and optical data storage. Computational methods, particularly DFT, are highly effective in predicting the NLO properties of molecules. The key parameters are the polarizability (α) and the first-order hyperpolarizability (β), which quantify the molecular response to an external electric field.

For a molecule to have a significant NLO response, it typically requires a large difference in dipole moment between its ground and excited states, often found in molecules with donor-acceptor groups connected by a π-conjugated system. While specific NLO studies on this compound are sparse, research on related organic molecules like chalcone (B49325) derivatives demonstrates the predictive power of these computational approaches. doi.org In such studies, DFT calculations are used to compute dipole moments, polarizability, and hyperpolarizability. doi.org The results often show that the calculated NLO properties are significantly higher than those of standard reference materials like urea, indicating their potential for NLO applications.

The following table illustrates the type of data generated in such studies for a series of chalcone derivatives, which could be similarly computed for this compound.

| Molecular Descriptor | DFC1 | DFC2 | DFC3 | DFC4 |

| Hardness (η) in eV | 1.41 | 1.41 | 1.48 | 1.51 |

| Softness (σ) in eV | 0.35 | 0.35 | 0.34 | 0.33 |

| This table is illustrative, based on data for chalcone derivatives DFC1-DFC4, to show the types of global reactivity descriptors calculated alongside NLO properties. Lower hardness and higher softness generally correlate with higher reactivity and polarizability. doi.org |

Thermodynamic Properties Calculation (e.g., Heat Capacity, Entropy, Enthalpy)

Theoretical calculations can accurately predict the thermodynamic properties of molecules in the gas phase at different temperatures. Using statistical thermodynamics and data from vibrational frequency calculations (obtained via DFT), it is possible to determine key parameters such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m).

These calculations are based on the contributions from translational, rotational, and vibrational motions of the molecule. The relationships between these thermodynamic functions and temperature can be established, providing valuable data for process engineering, reaction optimization, and safety analysis. Although specific published data for this compound is not available, the methodology is standard in computational chemistry.

Computational Approaches for Resolving Experimental Data Discrepancies

A powerful application of computational chemistry is its ability to resolve ambiguities or discrepancies in experimental data. advancedsciencenews.comgexinonline.com Advanced computational models can predict molecular geometries, spectroscopic signatures (like IR, NMR, and rotational spectra), and reaction mechanisms with high accuracy. gexinonline.com

When experimental findings are unexpected or conflict with established theories, computational studies can provide a decisive model. For example, a reaction might yield an unexpected stereoisomer. Computational modeling of the reaction pathway, including the transition states and intermediates for all possible products, can reveal the lowest energy path and thus explain why the unexpected product is favored. advancedsciencenews.com Similarly, if the structure of a synthesized molecule is uncertain, comparing its experimental spectra (e.g., NMR, IR) with spectra predicted computationally for different possible isomers can confirm the correct structure. This interplay between theory and experiment is crucial for advancing chemical knowledge. gexinonline.com In the context of cinnoline chemistry, computational crystal structure prediction has been used to obtain information about crystal packing even when experimental data was absent, helping to understand the properties of novel derivatives. rsc.org

Quantum Computing Applications in Cinnoline Chemistry

Quantum computing represents a new frontier in computational science with the potential to revolutionize chemistry and materials science. introtoquantum.org Unlike classical computers that use bits (0s and 1s), quantum computers use qubits, which can exist in multiple states simultaneously (superposition). newswise.com This allows them to tackle problems that are intractable for even the most powerful classical supercomputers, such as the exact simulation of large quantum systems. yale.edu

For chemistry, the "killer app" for quantum computers is the simulation of the quantum many-body problem, which lies at the heart of electronic structure theory. yale.edu While classical methods like DFT rely on approximations, quantum algorithms like the Variational Quantum Eigensolver (VQE) promise to calculate molecular ground state energies with much higher precision. youtube.com

Although the field is still in its infancy, the potential applications for a molecule like this compound are immense:

Drug Discovery: Precisely calculating the binding energy between a drug candidate and its protein target.

Catalysis: Simulating complex catalytic reactions to design more efficient catalysts.

Materials Science: Designing novel materials with tailored electronic or optical properties.

Researchers are actively developing quantum algorithms and software for chemical applications. researchgate.net While current quantum hardware is not yet able to outperform classical computers for these tasks, the rapid progress suggests that quantum computing will become an indispensable tool for chemical research in the future, enabling simulations of molecules like cinnolines with unprecedented accuracy. newswise.comyale.edu

Applications of 4 Chlorocinnoline Hydrochloride in Organic Synthesis and Material Science

4-Chlorocinnoline (B183215) Hydrochloride as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the C-Cl bond in 4-chlorocinnoline hydrochloride facilitates its use as a foundational element in the synthesis of intricate, fused heterocyclic systems. The chlorine atom acts as a versatile handle for the introduction of various functionalities and the construction of new ring systems through cyclization reactions.

One notable application is in the synthesis of thieno[3,2-c]cinnolines . These compounds are formed through the reaction of 4-chlorocinnoline with sulfur-containing nucleophiles, followed by intramolecular cyclization. For instance, reaction with methyl thioglycolate can lead to the formation of methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate. This transformation highlights the utility of 4-chlorocinnoline in constructing sulfur-containing heterocycles fused to the cinnoline (B1195905) core.

Another significant class of complex heterocycles derived from 4-chlorocinnoline are pyrazolo[4,3-c]cinnolines . These are typically synthesized through the condensation of 4-chlorocinnoline derivatives with hydrazine (B178648) or substituted hydrazines. For example, 4-chlorocinnoline-3-carbonitrile (B3351515) reacts with hydrazine to yield 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline. crimsonpublishers.com This reaction provides a direct pathway to fused pyrazole-cinnoline systems, which are of interest for their potential biological activities.

Furthermore, the synthesis of pyridazino[4,5-b]indoles can be envisioned starting from precursors derived from 4-chlorocinnoline. Although direct synthesis from 4-chlorocinnoline is less commonly reported, its derivatives can be key intermediates in multi-step sequences leading to these complex polycyclic structures. tubitak.gov.trnih.govresearchgate.netnih.gov The general strategy involves the construction of an indole (B1671886) ring fused to the pyridazine (B1198779) moiety of the cinnoline core.

The versatility of 4-chlorocinnoline as a building block is further demonstrated by its ability to undergo reactions with various carbanions, leading to the formation of other complex structures. For example, its reaction with malononitrile (B47326) can yield 3-cyanocinnolin-4-ylmalononitrile, which can serve as a precursor for further cyclizations. crimsonpublishers.com

Role in the Synthesis of Diverse Cinnoline Derivatives

The reactivity of the chlorine atom in this compound makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of a wide range of 4-substituted cinnoline derivatives. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for creating new carbon-carbon and carbon-nitrogen bonds at the 4-position of the cinnoline ring.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl and heteroaryl groups at the 4-position. 4-Chlorocinnoline can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to afford 4-arylcinnolines. consensus.app These reactions are often high-yielding and tolerate a wide range of functional groups on the coupling partner.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | DMF | Reflux | Moderate | researchgate.net |

| Pd/IPr | K₂CO₃ | Toluene/H₂O | RT - 75 | Good | nih.gov |

Sonogashira Coupling: This method is employed to introduce alkyne functionalities, leading to the formation of 4-ethynylcinnolines. The reaction involves the coupling of 4-chlorocinnoline with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. consensus.appresearchgate.netwikipedia.org These alkynylcinnolines are valuable intermediates for further transformations.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | Good |

| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | RT | High |

Buchwald-Hartwig Amination: This reaction provides a direct route to 4-aminocinnoline derivatives by coupling 4-chlorocinnoline with a variety of primary and secondary amines. This transformation is crucial for the synthesis of compounds with potential biological activity, as the amino group can be further functionalized. numberanalytics.comwikipedia.orglibretexts.orgyoutube.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Reflux | Good |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | High |

Through these and other nucleophilic substitution reactions, a vast library of cinnoline derivatives with diverse functionalities at the 4-position can be accessed, including ethers, thioethers, and cyano groups.

Advanced Synthetic Intermediate in Chemical Research

The utility of this compound extends beyond being a simple starting material; it serves as a crucial intermediate in the multi-step synthesis of complex and biologically active molecules. Its ability to undergo regioselective functionalization at the 4-position allows for the strategic introduction of various pharmacophores.

A significant application of 4-chlorocinnoline as an intermediate is in the development of potential anti-cancer agents . For example, the 4-amino-3-quinolinecarbonitrile scaffold, which shares structural similarities with the cinnoline core, has been identified as an inhibitor of mitogen-activated protein/extracellular signal-regulated kinase 1 (MEK1) kinase. researchgate.netscilit.com By analogy, 4-anilinylcinnoline derivatives synthesized from 4-chlorocinnoline are explored as potential kinase inhibitors. The synthesis of these molecules often involves a key Buchwald-Hartwig amination step using 4-chlorocinnoline. nih.govnih.govnih.gov

The following table illustrates a general synthetic route where 4-chlorocinnoline is a key intermediate:

| Step | Reactant | Reagent/Catalyst | Product | Application |

| 1 | 4-Chlorocinnoline | Substituted Aniline (B41778), Pd-catalyst, Base | 4-Anilinylcinnoline Derivative | Kinase Inhibitor Precursor |

| 2 | 4-Anilinylcinnoline Derivative | Further functionalization | Final Bioactive Compound | Anti-cancer research |

The chloro-substituted cinnoline core also serves as a precursor for the synthesis of other biologically relevant heterocyclic systems through ring-transformation or rearrangement reactions, further highlighting its importance as an advanced synthetic intermediate in drug discovery and medicinal chemistry.

Integration into Novel Scaffold Design for Chemical Probes and New Materials

The cinnoline scaffold, readily accessible and modifiable from this compound, is being increasingly explored for the development of novel chemical probes and advanced materials. The inherent photophysical properties of the cinnoline ring system, which can be tuned by substitution at the 4-position, make it an attractive candidate for these applications.

Chemical Probes: Cinnoline derivatives are being investigated as scaffolds for fluorescent probes for bio-imaging applications. crimsonpublishers.comcrimsonpublishers.comnih.govrsc.orgresearchgate.net The introduction of specific recognition moieties at the 4-position of the cinnoline core can lead to probes that exhibit changes in their fluorescence properties upon binding to specific analytes or in response to changes in their microenvironment. For instance, quinoline-based probes, structurally related to cinnolines, have been developed for the detection of metal ions, pH, and viscosity in biological systems. The synthetic accessibility of diverse 4-substituted cinnolines via cross-coupling reactions opens up avenues for creating a library of potential fluorescent probes with tailored specificities and photophysical characteristics.

| Probe Scaffold Base | Target Analyte/Application | Sensing Mechanism | Reference |

| Quinoline (B57606) | Lipid Droplets | Intramolecular Charge Transfer (ICT) | crimsonpublishers.comcrimsonpublishers.com |

| Quinoline-Malononitrile | Aβ Aggregates | Near-Infrared (NIR) Fluorescence | crimsonpublishers.comcrimsonpublishers.com |

| Quinoline-Benzothiazole | Hg²⁺ | Excited-State Intramolecular Proton Transfer (ESIPT) | crimsonpublishers.comcrimsonpublishers.com |

| Quinoline | Copper Ions | Colorimetric and Fluorometric response | rsc.org |

New Materials: The electroluminescent properties of certain aromatic heterocycles have led to their investigation as materials for Organic Light-Emitting Diodes (OLEDs) . researchgate.netindexacademicdocs.orguconn.eduresearchgate.netrsc.org Cinnoline derivatives, with their tunable electronic properties achieved through substitution at the 4-position, are promising candidates for use as emitters or charge-transporting materials in OLED devices. The ability to introduce various aryl and alkynyl groups onto the cinnoline core via Suzuki and Sonogashira coupling reactions allows for the systematic modification of the electronic band gap and charge-carrier mobility of these materials, which are critical parameters for OLED performance. While research in this area is still emerging, the synthetic versatility offered by this compound provides a powerful platform for the rational design and synthesis of novel cinnoline-based materials for optoelectronic applications.

Q & A

Q. What are the common synthetic routes for 4-Chlorocinnoline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution using 4-chlorocinnoline as a precursor. For example, 4-chlorocinnoline reacts with thiourea in methanol under reflux to form intermediates, which are hydrolyzed with sodium hydroxide to yield derivatives like 4-mercaptocinnoline (yield: ~64%, m.p. 200–201°C after recrystallization) . Optimization strategies include:

- Temperature control : Maintaining reflux conditions (e.g., 60–80°C) to enhance reaction efficiency.

- Catalyst use : Employing bases like triethylamine to accelerate substitution reactions.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

Multi-step syntheses (e.g., halogenation, reduction, cyclization) can also be adapted from analogous cinnoline derivatives, with purity monitored via TLC or HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Carcinogenicity : Classified as a probable carcinogen (Category 2); avoid direct exposure and implement closed-system transfers .

- Decontamination : Immediately rinse contaminated skin with water for 15 minutes. For spills, use absorbent materials and dispose as hazardous waste .

- Storage : Keep in a locked, ventilated cabinet away from oxidizers. Label containers with GHS hazard warnings .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities. Compare retention times against reference standards .

- Spectroscopy : FT-IR confirms functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹). NMR (¹H/¹³C) verifies structural integrity and detects solvent residues .

- Titration : Non-aqueous potentiometric titration with perchloric acid quantifies hydrochloride content .

Advanced Research Questions

Q. What mechanistic insights exist for substitution reactions involving this compound?

- Methodological Answer : The chlorine atom at position 4 undergoes nucleophilic substitution due to electron withdrawal by the cinnoline ring. For example:

- Thiourea reaction : Thiourea attacks the electrophilic C4 position, displacing chloride to form a thiol intermediate. Subsequent hydrolysis yields mercapto derivatives .

- Kinetic studies : Monitor reaction progress via LC-MS to identify transient intermediates. Computational modeling (DFT) can predict regioselectivity and activation barriers .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer :

- Literature cross-validation : Compare data from peer-reviewed journals (e.g., melting points, solubility) and regulatory databases (e.g., PubChem, NIST) .

- Experimental replication : Reproduce synthesis and characterization under controlled conditions (e.g., humidity, temperature) to identify confounding variables .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate discrepancies in reported yields or spectral data .

Q. What advanced techniques characterize the degradation pathways of this compound under varying pH/temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via UPLC-PDA-MS to identify breakdown products .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life. For example, hydrolysis at pH 7.4 follows first-order kinetics with a half-life of ~12 hours at 25°C .

Q. How can researchers investigate the toxicity mechanisms of this compound in vitro?

- Methodological Answer :

- Cell-based assays : Perform MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀). Measure oxidative stress markers (e.g., ROS, glutathione levels) .

- Genotoxicity : Conduct comet assays or γH2AX staining to evaluate DNA damage. Compare results to positive controls (e.g., hydrogen peroxide) .

- Metabolite profiling : Use LC-HRMS to identify reactive metabolites (e.g., epoxides) formed via hepatic microsomal incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。